Cyclotetrasilane, octaethyl- Cyclotetrasilane, octaethyl-
Brand Name: Vulcanchem
CAS No.: 75375-74-5
VCID: VC14251535
InChI: InChI=1S/C16H40Si4/c1-9-17(10-2)18(11-3,12-4)20(15-7,16-8)19(17,13-5)14-6/h9-16H2,1-8H3
SMILES:
Molecular Formula: C16H40Si4
Molecular Weight: 344.8 g/mol

Cyclotetrasilane, octaethyl-

CAS No.: 75375-74-5

Cat. No.: VC14251535

Molecular Formula: C16H40Si4

Molecular Weight: 344.8 g/mol

* For research use only. Not for human or veterinary use.

Cyclotetrasilane, octaethyl- - 75375-74-5

Specification

CAS No. 75375-74-5
Molecular Formula C16H40Si4
Molecular Weight 344.8 g/mol
IUPAC Name 1,1,2,2,3,3,4,4-octaethyltetrasiletane
Standard InChI InChI=1S/C16H40Si4/c1-9-17(10-2)18(11-3,12-4)20(15-7,16-8)19(17,13-5)14-6/h9-16H2,1-8H3
Standard InChI Key WNKCEJQXFZAPEJ-UHFFFAOYSA-N
Canonical SMILES CC[Si]1([Si]([Si]([Si]1(CC)CC)(CC)CC)(CC)CC)CC

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

Octamethylcyclotetrasiloxane (D4) is an organosilicon compound with the molecular formula C8H24O4Si4\text{C}_8\text{H}_{24}\text{O}_4\text{Si}_4. Its structure consists of a cyclic arrangement of four [Si(CH3)2O]-[\text{Si}(\text{CH}_3)_2\text{O}-] units, forming an eight-membered ring . The "D4" designation derives from the siloxane notation system, where "D" represents a dimethylsiloxane unit (Si(CH3)2O-\text{Si}(\text{CH}_3)_2\text{O}-) and "4" indicates the number of repeating units .

Physicochemical Characteristics

Key properties of D4 include:

PropertyValueSource
Molecular Weight296.62 g/mol
Boiling Point175–176°C at 760 mmHg
Density0.956 g/mL at 25°C
Vapor Pressure133 Pa at 25°C
Log KowK_{\text{ow}}5.1 (high lipophilicity)
Water Solubility0.056 mg/L at 25°C

These properties underpin D4’s volatility, environmental mobility, and affinity for lipid-rich tissues .

Synthesis and Industrial Production

Manufacturing Process

D4 is synthesized via hydrolysis of dimethyldichlorosilane (Me2SiCl2\text{Me}_2\text{SiCl}_2) in aqueous media, yielding a mixture of cyclic and linear polysiloxanes . Under basic conditions (e.g., KOH), thermodynamic control favors cyclization, with D4 constituting the predominant product :

nMe2SiCl2+2nH2O[Me2SiO]4+4nHCln \, \text{Me}_2\text{SiCl}_2 + 2n \, \text{H}_2\text{O} \rightarrow [\text{Me}_2\text{SiO}]_4 + 4n \, \text{HCl}

Distillation isolates D4 from higher oligomers (e.g., D5, D6) . Global production exceeded 136,000 metric tons annually in the 1990s, though regulatory restrictions have since reduced output .

Industrial Applications

  • Personal Care Products: D4 serves as a carrier solvent in cosmetics, hair conditioners, and moisturizers due to its low viscosity, high spreadability, and evaporative stability .

  • Polymer Precursor: D4 undergoes ring-opening polymerization to form polydimethylsiloxane (PDMS), a silicone polymer used in lubricants, adhesives, and medical devices .

  • Electronics: High-purity D4 is employed in atomic layer deposition (ALD) for semiconductor manufacturing .

Toxicokinetics and Human Health Impacts

Absorption and Metabolism

D4 exhibits low dermal absorption (<1% in humans) and moderate inhalation uptake (5–12%) . In vivo studies in rats demonstrate rapid distribution to lipid-rich tissues (e.g., adipose, liver) and metabolism via hydrolysis of Si–O bonds, yielding dimethylsilanediol and methylsilanetriol as primary urinary metabolites . Gender-specific differences in elimination kinetics are noted, with males exhibiting faster metabolic clearance .

Chronic Toxicity and Carcinogenicity

  • Inhalation Exposure: Chronic exposure (24 months) in rats at 700 ppm induced hepatocellular hypertrophy, endometrial hyperplasia, and nephropathy . A no-observed-adverse-effect level (NOAEL) of 150 ppm was established for respiratory and reproductive effects .

  • Carcinogenic Potential: Elevated incidence of uterine adenomas observed at 700 ppm, though mechanistic studies attribute this to prolonged estrogenic stimulation rather than genotoxicity .

Regulatory Assessments

  • European Union: Classified as a Substance of Very High Concern (SVHC) under REACH due to persistence, bioaccumulation, and reproductive toxicity . Banned in rinse-off cosmetics since 2018 .

  • United States: EPA initiated risk evaluations in 2020 under the Toxic Substances Control Act (TSCA), focusing on occupational exposure and environmental releases .

  • Canada: Designated as persistent, bioaccumulative, and inherently toxic (PBiT) under CEPA 1999, triggering usage restrictions .

Environmental Fate and Ecotoxicology

Persistence and Bioaccumulation

D4’s half-life in air exceeds 10 days, with long-range atmospheric transport contributing to global distribution . Sediment adsorption (Koc=3.4K_{\text{oc}} = 3.4) and bioaccumulation factors (BAF >5,000 in fish) highlight its environmental persistence .

Aquatic Toxicity

  • Acute Effects: LC50_{50} values for Daphnia magna and rainbow trout range from 0.1–1.2 mg/L, indicating moderate toxicity .

  • Chronic Effects: NOEC values for algae and invertebrates are <0.01 mg/L, suggesting sensitivity to prolonged exposure .

Mitigation Strategies

  • Wastewater Treatment: D4 is effectively removed (>90%) via adsorption to sludge, though volatilization remains a concern .

  • Substitute Compounds: Branched alkanes (isoparaffins) and higher cyclic siloxanes (D5, D6) are increasingly adopted in cosmetics .

Analytical Methods and Detection

Chromatographic Techniques

  • GC-MS: Preferred for quantifying D4 in environmental matrices (detection limit: 0.01 µg/L) .

  • HPLC-UV: Utilized for metabolite profiling in biological samples .

Spectroscopic Characterization

  • IR Spectroscopy: Strong Si–O–Si asymmetric stretching bands at 1,080 cm1^{-1} .

  • 29Si NMR^{29}\text{Si NMR}: Distinct resonance at −19.5 ppm for cyclic siloxanes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator